molecular formula C19H15FN2O4S B2896329 N1-(4-fluorobenzyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide CAS No. 1797613-61-6

N1-(4-fluorobenzyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide

Cat. No. B2896329
CAS RN: 1797613-61-6
M. Wt: 386.4
InChI Key: QHIDOZZWJJYNOG-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide, also known as FB-TOM, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Scientific Research Applications

Orexin Receptor Mechanisms

A study explored the role of Orexin receptors and their antagonists in compulsive food consumption and binge eating. This research is relevant because compounds structurally related to N1-(4-fluorobenzyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide, like SB-649868, were evaluated for their effects on binge eating behaviors in rats (Piccoli et al., 2012).

Chemical Analysis Techniques

A study involving the use of Solid Phase Microextraction (SPME) for sampling and quantification of unsaturated 1,4-dicarbonyl products, such as those obtained in the photo-oxidation of furan and its derivatives, is relevant. The research provides insights into the analytical applications of compounds similar to this compound (Alvarez et al., 2009).

Cytochrome P450 3A (CYP3A) Activity

Research on a benzyloxy-substituted lactone cyclooxygenase-2 inhibitor, which is structurally related to this compound, focused on its metabolism to a fluorescent metabolite through CYP3A-mediated processes. This study can provide insights into the metabolic pathways and applications of similar compounds (Nicoll-Griffith et al., 2004).

5-Hydroxytryptamine2A Receptor Inverse Agonism

A pharmacological and behavioral study of ACP-103, structurally related to this compound, examined its properties as a 5-hydroxytryptamine (5-HT)2A receptor inverse agonist. This research has implications for understanding the receptor interactions and potential therapeutic applications of similar compounds (Vanover et al., 2006).

Inhibitors of Human Immunodeficiency Virus (HIV) Integrase

A study on the use of 19F-nuclear magnetic resonance (NMR) spectroscopy in a drug-discovery program for HIV integrase inhibitors included compounds structurally related to this compound. This research provides insights into the development and evaluation of potential HIV treatments (Monteagudo et al., 2007).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4S/c20-13-5-3-12(4-6-13)10-21-18(24)19(25)22-11-14-7-8-16(27-14)17(23)15-2-1-9-26-15/h1-9H,10-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIDOZZWJJYNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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